molecular formula C30H35N5O B11428790 2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11428790
M. Wt: 481.6 g/mol
InChI Key: ROHVQTKJAJHUIB-UHFFFAOYSA-N
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Description

The compound 2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the "target compound") belongs to the pyrido[1,2-a]benzimidazole class, a scaffold known for diverse pharmacological applications. Its structure features:

  • A 2-butyl and 3-methyl substitution on the benzimidazole core.
  • A piperazine ring at position 1, modified with a 4-methylphenoxyethyl group.
  • A cyano group at position 4, which enhances electronic properties and binding interactions .

Properties

Molecular Formula

C30H35N5O

Molecular Weight

481.6 g/mol

IUPAC Name

2-butyl-3-methyl-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C30H35N5O/c1-4-5-8-25-23(3)26(21-31)29-32-27-9-6-7-10-28(27)35(29)30(25)34-17-15-33(16-18-34)19-20-36-24-13-11-22(2)12-14-24/h6-7,9-14H,4-5,8,15-20H2,1-3H3

InChI Key

ROHVQTKJAJHUIB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, including the formation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butyl, methyl, and piperazinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and phenoxy groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl and phenoxy groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations

The pyrido[1,2-a]benzimidazole core is highly tunable, with substitutions at positions 1, 2, and 3, as well as piperazine modifications, dictating biological activity. Below is a comparative analysis of the target compound and its analogs:

Compound Name Substituents (Position) Piperazine Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 2-Butyl, 3-Methyl 4-[2-(4-Methylphenoxy)ethyl] 495.7 g/mol Unknown (structural analog data suggest potential CNS or anticancer activity)
2-Benzyl-3-methyl-1-{4-[(E)-3-phenylprop-2-enyl]piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile 2-Benzyl, 3-Methyl 4-[(E)-3-Phenylpropenyl] 497.6 g/mol Structural analog with enhanced lipophilicity; potential CNS activity
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl, 3-Methyl 4-Adamantanyl 443.3 g/mol Bulky adamantane group may improve blood-brain barrier penetration
2-[(4-Chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-(4-Chlorophenyl)methyl, 3-Methyl 4-Methylpiperazinyl - Electron-withdrawing Cl group may enhance receptor affinity
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-Ethyl, 3-Methyl Unmodified piperazine - Predicted anxiolytic activity via SMILES-based QSAR models

Impact of Substituents on Activity

  • Piperazine Modifications: The 4-methylphenoxyethyl group in the target compound introduces aryl ether functionality, likely improving solubility and targeting serotonin or dopamine receptors due to phenoxy motifs .
  • Alkyl Chains at Positions 2 and 3 :
    • Butyl (target compound) vs. ethyl () or benzyl () groups influence steric bulk and metabolic stability. Longer chains (e.g., butyl) may prolong half-life but reduce solubility .

Research Findings on Analogous Compounds

Anxiolytic Activity

  • The target compound’s 4-methylphenoxyethyl group may enhance GABAergic modulation, a common anxiolytic mechanism, though experimental validation is needed.

Anticancer Potential

  • Derivatives with cyano groups (e.g., ) demonstrated cytotoxicity via topoisomerase inhibition. The target compound’s nitrile group could similarly intercalate DNA or inhibit kinases .

Biological Activity

2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 442572-35-2) is a synthetic compound that belongs to the benzimidazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5OC_{26}H_{27}N_{5}O with a molecular weight of 425.5 g/mol. Its structure features a complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, it can be categorized into several key areas based on existing studies on related benzimidazole derivatives:

1. Anticancer Activity

Benzimidazole derivatives have been widely studied for their potential anticancer effects. The compound may exhibit similar properties due to its structural features.

  • Mechanism of Action : Benzimidazoles often act by inhibiting tubulin polymerization, which disrupts mitotic spindle formation in cancer cells. This leads to apoptosis in tumor cells.
  • Case Studies : In vitro studies have shown that certain benzimidazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines (e.g., HeLa, MCF-7) .

2. Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been documented extensively.

  • Activity Spectrum : Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : A study reported that benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's specific activity needs further investigation but is expected to follow this trend .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazoles are also noteworthy.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Studies : Research indicates that some benzimidazole derivatives significantly reduce paw edema in animal models, suggesting their potential use in treating inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the biological activity of 2-butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile, a comparison with other benzimidazole derivatives is essential.

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
This CompoundTBDTBDTBD

TBD indicates that specific data for this compound is not yet available but is expected to be aligned with trends observed in related compounds.

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